N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
Description
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole ring, a triazole ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-18(14-6-7-15-17(10-14)25-12-19-15)22-16(11-23-20-8-9-21-23)13-4-2-1-3-5-13/h1-10,12,16H,11H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODMKTQSPFMYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Benzo[d]thiazole Ring: This ring is typically synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound.
Coupling Reactions: The final step involves coupling the triazole and benzo[d]thiazole intermediates through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
- N-(1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide
- N-(1-phenyl-2-(2H-1,2,3-triazol-4-yl)ethyl)benzo[d]thiazole-6-carboxamide
- N-(1-phenyl-2-(2H-1,2,3-triazol-5-yl)ethyl)benzo[d]thiazole-6-carboxamide
Uniqueness
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Biological Activity
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic compound that combines the structural features of triazole and benzothiazole, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole moiety can bind to enzymes or receptors, modulating their activity. This interaction may lead to various biological effects, including:
- Inhibition of Enzyme Activity : The compound may act as a noncompetitive inhibitor for certain enzymes involved in metabolic pathways.
- Alteration of Signal Transduction Pathways : By binding to specific receptors, it can interfere with cellular signaling processes.
Biological Evaluation
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.
Anticancer Activity
Benzothiazole derivatives have been reported as promising candidates in cancer therapy. For instance, a study evaluated various benzothiazole derivatives against breast cancer cell lines (T47D). The results indicated that modifications to the benzothiazole structure significantly influenced cytotoxic activity.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-(4-(6-methoxybenzo[d]thiazol-2-yl)phenyl)acetamide | 36.6 | Cytotoxicity via apoptosis |
| N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole | TBD | TBD |
Note: TBD indicates that specific IC50 data for the compound is still under investigation.
Antimicrobial Activity
Triazole derivatives are also known for their antimicrobial properties. The incorporation of triazole rings has been shown to enhance the antibacterial and antifungal activities of compounds. In particular, compounds containing the triazole moiety exhibited significant inhibition against various bacterial strains.
Case Studies
- Study on Anticancer Properties : A series of benzothiazole derivatives were synthesized and tested against T47D breast cancer cells. The study found that certain substitutions on the benzothiazole ring enhanced cytotoxicity compared to standard treatments like etoposide .
- Antimicrobial Evaluation : Research demonstrated that triazole-containing compounds showed promising results against resistant strains of bacteria and fungi. These compounds were tested using standard disk diffusion methods and exhibited zones of inhibition comparable to established antibiotics .
Q & A
Q. What are the standard synthetic routes for N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide?
The synthesis typically involves coupling benzothiazole and triazole moieties. A common approach starts with diazotization of benzo[d]thiazol-2-amine using NaNO₂/HCl at 0–5°C to form a diazonium salt (II), which is coupled with phenol derivatives under basic conditions (e.g., KOH/MeOH) to yield hybrid intermediates. The triazole ring is introduced via click chemistry (azide-alkyne cycloaddition) or nucleophilic substitution, followed by carboxamide formation using activating agents like EDCI or DCC .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (benzothiazole, triazole) and aliphatic chains. For example, triazole protons appear as singlets near δ 7.7–8.0 ppm, while benzothiazole protons show distinct splitting patterns .
- HPLC : To assess purity (>95% is typical for biologically active derivatives) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 378.1 for the parent compound) .
Q. What in vitro assays are used to evaluate its biological activity?
Common assays include:
- Anticancer activity : MTT assays on cancer cell lines (e.g., K562 leukemia), with IC₅₀ values calculated from dose-response curves .
- Antimicrobial screening : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent choice : Acetonitrile facilitates cyclization with higher yields (61–72%) compared to DMF, which may cause side reactions .
- Catalysts : Cu(I) catalysts (e.g., CuI) enhance regioselectivity in triazole formation via click chemistry .
- Temperature control : Maintaining 0–5°C during diazonium salt formation minimizes decomposition .
Q. What structural modifications enhance the compound’s bioactivity?
- Benzothiazole substitution : Electron-withdrawing groups (e.g., -Cl at position 6) improve anticancer potency by increasing DNA intercalation .
- Triazole positioning : 2H-1,2,3-triazol-2-yl derivatives show better metabolic stability than 1H-isomers due to reduced CYP450 interactions .
- Amide linker flexibility : Replacing ethyl with propyl spacers alters receptor binding kinetics in orexin receptor antagonists .
Q. How do contradictory bioactivity results arise across studies, and how can they be resolved?
Discrepancies often stem from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. K562) or bacterial strains (Gram-positive vs. Gram-negative) .
- Purity thresholds : Impurities >5% (by HPLC) can skew IC₅₀ values; repurification via column chromatography (silica gel, EtOAc/hexane) is recommended .
- Solubility issues : Use of DMSO vs. aqueous buffers affects compound availability in vitro. Pre-solubilization studies (e.g., dynamic light scattering) are critical .
Q. What computational tools aid in understanding its mechanism of action?
- Molecular docking (AutoDock/Vina) : Predicts binding to targets like HIF prolyl-hydroxylases or orexin receptors. For example, triazole interactions with His³⁹⁸ in HIF-α explain inhibitory activity .
- QSAR models : Identify key descriptors (e.g., logP, polar surface area) for optimizing pharmacokinetics .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
Methodological Considerations
Q. How should researchers design dose-response experiments for in vivo studies?
- Dose range : Start with 10–100 mg/kg (oral) based on murine models of leukemia or microbial infection .
- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) via LC-MS/MS; triazole derivatives typically exhibit t₁/₂ > 6 hours .
- Toxicity screening : Include liver/kidney function markers (ALT, creatinine) to rule off-target effects .
Q. What strategies validate target engagement in cellular assays?
- Competitive binding assays : Use radiolabeled analogs (e.g., ¹⁸F for PET imaging) to quantify receptor occupancy .
- CRISPR/Cas9 knockout : Confirm loss of activity in cells lacking target proteins (e.g., HIF-1α) .
- Western blotting : Measure downstream biomarkers (e.g., phosphorylated Abl in Src/Abl kinase inhibition) .
Data Analysis and Reporting
Q. How should crystallographic data (e.g., from SHELX) be interpreted for structural confirmation?
- R factors : Acceptable values are R₁ < 0.05 and wR₂ < 0.10 for high-resolution (<1.2 Å) datasets .
- Twinning analysis : Use SHELXL’s BASF parameter to refine twinned structures, common in benzothiazole derivatives due to planar stacking .
- Hirshfeld surfaces : Map intermolecular interactions (e.g., C-H⋯N triazole bonds) to explain packing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
